molecular formula C9H8O5 B8073161 (E)-3-(3,4,5-TRIHYDROXYPHENYL)ACRYLIC ACID

(E)-3-(3,4,5-TRIHYDROXYPHENYL)ACRYLIC ACID

Cat. No.: B8073161
M. Wt: 196.16 g/mol
InChI Key: ACEAELOMUCBPJP-UHFFFAOYSA-N
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Description

(E)-3-(3,4,5-TRIHYDROXYPHENYL)ACRYLIC ACID is a phenolic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of three hydroxyl groups attached to the phenyl ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4,5-TRIHYDROXYPHENYL)ACRYLIC ACID typically involves the esterification of 3-(3,4,5-trihydroxyphenyl)acrylic acid. This process can be carried out using various esterification agents under controlled conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification processes, utilizing catalysts to enhance reaction efficiency and yield. The reaction conditions, such as temperature and pressure, are optimized to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,4,5-TRIHYDROXYPHENYL)ACRYLIC ACID undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

Scientific Research Applications

(E)-3-(3,4,5-TRIHYDROXYPHENYL)ACRYLIC ACID has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

    Biology: The compound is studied for its antioxidant properties and potential role in cellular protection.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of (E)-3-(3,4,5-TRIHYDROXYPHENYL)ACRYLIC ACID involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its antioxidant activity by scavenging free radicals and protecting cells from oxidative damage. Additionally, the compound may modulate signaling pathways involved in inflammation and cell proliferation .

Properties

IUPAC Name

3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c10-6-3-5(1-2-8(12)13)4-7(11)9(6)14/h1-4,10-11,14H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEAELOMUCBPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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